![molecular formula C12H9N3 B12903003 3-Phenylimidazo[1,2-a]pyrimidine CAS No. 629627-60-7](/img/structure/B12903003.png)
3-Phenylimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a phenyl group attached at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions typically involve heating the reaction mixture at elevated temperatures for several hours.
Another approach involves the use of multicomponent reactions, where 2-aminopyrimidine, benzaldehyde, and an isocyanide are combined in a one-pot reaction. This method offers the advantage of simplicity and high yields.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phenylimidazo[1,2-a]pyrimidines with various functional groups attached to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities.
Biology: The compound has shown potential as a probe for studying cellular processes and as a tool for chemical-genetic profiling.
Medicine: It exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential candidate for drug development.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. This action is mediated through the formation of reactive intermediates that interact with DNA, leading to strand breaks and other forms of damage. The compound’s ability to disrupt mitochondrial functions has also been observed, suggesting its role in targeting multiple cellular pathways.
Comparación Con Compuestos Similares
3-Phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Differing by a single atom, imidazo[1,2-a]pyridine compounds have distinct mechanisms of action and target different cellular processes.
Imidazo[1,2-a]pyrazine: These compounds share a similar core structure but exhibit different biological activities and applications.
Imidazo[1,2-a]pyridines with various substituents:
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
629627-60-7 |
|---|---|
Fórmula molecular |
C12H9N3 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3-phenylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-12-13-7-4-8-15(11)12/h1-9H |
Clave InChI |
XKTONDZDILVOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
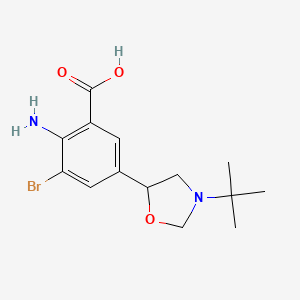
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
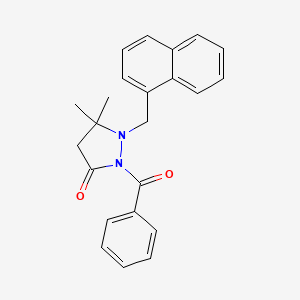
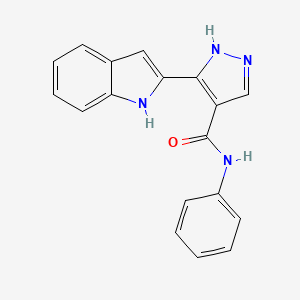
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)

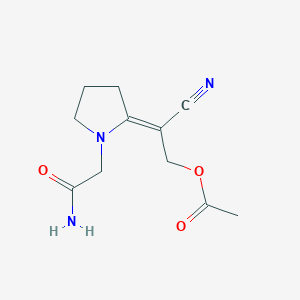
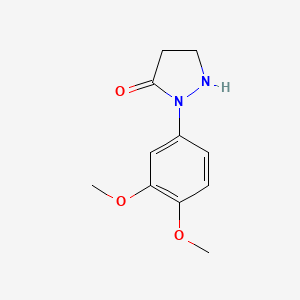
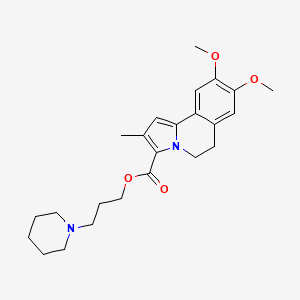
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)

